7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIRGREKWFSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable chromenone precursor.
Functional Group Modification: Introduction of the hydroxy, methyl, and propyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Piperidinomethyl Substitution: The final step involves the substitution of a piperidinomethyl group, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidinomethyl group at position 6 and the hydroxyl group at position 7 are key sites for nucleophilic substitution.
Key Findings :
-
Alkylation reactions predominantly target the tertiary amine in the piperidine ring, enhancing lipophilicity for pharmacokinetic optimization.
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The hydroxyl group at position 7 exhibits moderate reactivity in Mitsunobu reactions, enabling selective ether bond formation .
Oxidation and Reduction Reactions
The chromen-2-one core and substituents undergo redox transformations under controlled conditions.
Mechanistic Insights :
-
Epoxidation proceeds via electrophilic addition to the electron-rich chromene ring, forming a strained epoxide intermediate .
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NaBH₄ selectively reduces the lactone carbonyl without affecting the piperidine ring.
Cycloaddition and Ring-Opening Reactions
The chromene scaffold participates in annulation and cycloaddition reactions.
Synthetic Utility :
-
Diels-Alder reactions exploit the chromene’s conjugated diene system, enabling access to polycyclic architectures .
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Acidic hydrolysis of the lactone ring generates water-soluble intermediates for further functionalization .
Cross-Coupling Reactions
The methyl and propyl groups enable catalytic cross-coupling for structural diversification.
Catalytic Efficiency :
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Suzuki coupling requires electron-deficient aryl boronic acids for optimal reactivity .
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Buchwald–Hartwig amination selectively functionalizes the piperidinomethyl side chain.
Acid-Base Reactions
The hydroxyl and piperidine groups participate in proton-transfer reactions.
Applications :
-
Deprotonation facilitates electrophilic aromatic substitution at position 7 .
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Protonation of the piperidine nitrogen generates cationic species for salt formation.
Photochemical Reactions
The chromene core undergoes UV-induced transformations.
Structural Implications :
-
Photoisomerization alters the compound’s electronic properties, affecting binding to biological targets .
Comparative Reactivity Analysis
The reactivity profile of this compound differs from related chromenones due to its substituents:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of chromene derivatives, including 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one. The compound exhibits significant cytotoxic effects against various cancer cell lines, making it a promising candidate for drug development.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several chromene derivatives against human tumor cells using the MTT assay. The results indicated that compounds with specific substitutions on the chromene scaffold exhibited potent anticancer activity. For instance, one derivative demonstrated an IC50 value of less than 1 μM against six different tumor cell lines, highlighting its potential as an effective anticancer agent .
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | <1 |
| Compound B | A172 (glioma) | 7.4 |
| Compound C | HCT-116 (colon cancer) | 1.3 |
Antimicrobial Properties
The antimicrobial efficacy of chromene derivatives has been documented in various studies. The compound has shown activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
In one study, a series of chromene derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the chromene structure enhanced antimicrobial activity significantly .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 5 μg/mL |
| Compound E | Escherichia coli | 10 μg/mL |
Antidiabetic Activity
Recent research has explored the potential of chromene derivatives in managing diabetes. Some studies indicate that these compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.
Case Study: α-Glucosidase Inhibition
A study assessed the inhibitory effects of several chromene derivatives on α-glucosidase activity. The findings revealed that specific substitutions on the chromene ring significantly enhanced inhibitory potency compared to standard antidiabetic drugs .
| Compound | IC50 Value (mM) |
|---|---|
| Compound F | 4.90 |
| Acarbose (control) | 5.00 |
Neuroprotective Effects
Chromenes have also been investigated for their neuroprotective properties, particularly their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases.
Case Study: MAO Inhibition
Research demonstrated that certain chromene derivatives effectively inhibited MAO activity, suggesting their potential use in treating conditions like Parkinson's and Alzheimer's diseases .
| Compound | MAO Inhibition (%) |
|---|---|
| Compound G | 75% |
| Control (standard inhibitor) | 85% |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various methods, including one-pot reactions and organocatalytic approaches. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Synthesis Overview
The synthesis typically involves the reaction of substituted resorcinols with malononitriles under mild conditions, yielding high product yields with minimal environmental impact .
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The target compound shares a 2H-chromen-2-one backbone with several analogs, but differences in substituents significantly influence physicochemical properties and reactivity. Key comparisons include:
Table 1: Substituent Comparison of Chromen-2-one Derivatives
Biological Activity
7-Hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromene class, characterized by its bicyclic structure. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a hydroxyl group, a methyl group, a propyl side chain, and a piperidinomethyl substituent. These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily mediated through interactions with various enzymes and receptors. Notable mechanisms include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial resistance. For instance, derivatives of chromenes exhibit inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Receptor Modulation : Compounds within the chromene family have demonstrated activity at serotonin receptors (5-HT1A), influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Chromene derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death through caspase activation .
- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent against various pathogens, including fungi and bacteria. Its structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Properties : The inhibition of inflammatory mediators suggests that this compound could be beneficial in treating inflammatory diseases by reducing cytokine production and modulating immune responses .
Case Studies
Several studies have explored the biological activity of related chromene compounds:
- A study evaluating the inhibitory potency of chromene derivatives on human carbonic anhydrases IX and XII found that specific substitutions enhanced selectivity for these cancer-associated isoforms, indicating potential for targeted cancer therapies .
- Another investigation into the cytotoxic effects of 2-amino-3-cyano-4H-chromenes showed significant anticancer activity against prostate and lung cancer cell lines, highlighting the therapeutic promise of chromene scaffolds in oncology .
Data Table: Biological Activities of Chromene Derivatives
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Mannich-type reactions, where a piperidine derivative is introduced to the coumarin scaffold. For example, similar coumarin derivatives (e.g., 7-hydroxy-4-methyl-8-piperazine-chromen-2-ones) are synthesized by refluxing 7-hydroxy-4-methylcoumarin with formaldehyde and piperazine derivatives in ethanol . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity (95% ethanol), and stoichiometric ratios of reactants to improve yield and purity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., hydroxy, methyl, piperidinomethyl groups).
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for purity assessment .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₇H₂₃NO₃ requires exact mass 305.16).
Q. How can researchers assess the compound’s preliminary bioactivity (e.g., antimicrobial or antioxidant potential)?
- Methodological Answer :
- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) .
- Antioxidant assays : Employ DPPH radical scavenging or FRAP assays, comparing to ascorbic acid as a reference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the piperidinomethyl, hydroxy, or propyl groups.
- Step 2 : Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). For example, replacing the piperidine moiety with morpholine in coumarin derivatives reduces carbonic anhydrase IX inhibition .
- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell line selection, solvent controls).
- Meta-analysis : Compare data from structurally similar compounds. For instance, discrepancies in antioxidant activity of chromenones may arise from variations in assay pH or solvent polarity .
- Cross-validation : Combine in vitro and in silico data to identify outliers (e.g., false positives due to assay interference) .
Q. How should long-term pharmacological studies be designed to evaluate metabolic stability and toxicity?
- Methodological Answer :
- In vitro metabolic assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
- In vivo models : Apply randomized block designs with split-split plots for dose-response studies (e.g., varying doses across time points to monitor toxicity) .
- Biomarker tracking : Measure liver/kidney function markers (e.g., ALT, creatinine) in serum .
Q. What advanced characterization techniques elucidate crystallographic or thermodynamic properties?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in chromenones) .
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph stability.
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
